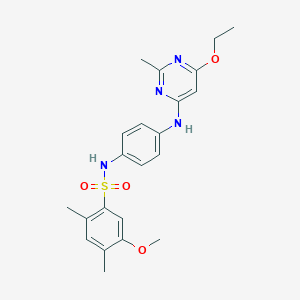

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

説明

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is a sulfonamide-pyrimidine hybrid compound. Its structure features a pyrimidine ring substituted with ethoxy and methyl groups at the 6- and 2-positions, respectively, linked via an aminophenyl group to a benzenesulfonamide moiety bearing methoxy and dimethyl substituents. This dual-functional architecture is common in medicinal chemistry, where sulfonamides are known for antimicrobial and enzyme-inhibitory properties, and pyrimidines serve as bioisosteres for nucleobases .

特性

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4S/c1-6-30-22-13-21(23-16(4)24-22)25-17-7-9-18(10-8-17)26-31(27,28)20-12-19(29-5)14(2)11-15(20)3/h7-13,26H,6H2,1-5H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVOWCCDLZFMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and benzene sulfonamide intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethylating agents, methylating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

化学反応の分析

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile involved.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structural Analogs

Structural Features

The compound’s key structural differentiators lie in its substituent patterns on both the pyrimidine and benzenesulfonamide moieties. Below is a comparative analysis with similar compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

- Pyrimidine Substituents: The target’s 6-ethoxy group offers moderate lipophilicity compared to the polar dimethylamino group in ’s compound, which may enhance aqueous solubility . Ethoxy’s larger size could introduce steric effects in target binding. The 2-methyl substitution is conserved across analogs, suggesting its role in stabilizing the pyrimidine ring conformation .

- Benzenesulfonamide Substituents: The 5-methoxy, 2,4-dimethyl pattern in the target compound is distinct from ’s 4-methoxy substitution.

- Hydrogen Bonding: Unlike ’s compound, which forms intramolecular N–H⋯N bonds, the target’s sulfonamide group likely acts as a hydrogen-bond donor/acceptor, influencing receptor interactions .

Physicochemical Properties

- Solubility: The dimethylamino group in ’s compound increases polarity, whereas the target’s ethoxy group may reduce aqueous solubility but improve lipid bilayer penetration .

- LogP: The target’s logP is estimated to be higher than ’s compound due to ethoxy’s lipophilicity but lower than ’s diethylamino analog .

生物活性

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 946201-88-3 |

| Molecular Formula | C22H26N4O4S |

| Molecular Weight | 442.5 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors, thereby modulating cellular processes that are crucial for disease progression. The presence of both sulfonamide and pyrimidine moieties suggests a multifaceted mechanism that can disrupt pathways involved in inflammation and cancer cell proliferation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit the growth of various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). Specific studies have reported IC50 values ranging from 0.02 to 0.08 μmol/mL for related compounds, suggesting that this compound may possess similar efficacy against these cancer types .

Case Studies and Research Findings

- Study on Antiproliferative Activity : A series of related compounds were synthesized and tested for their antiproliferative effects on cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological activity, with certain derivatives showing enhanced potency compared to standard treatments like doxorubicin .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of related sulfonamide compounds revealed that they could effectively block key enzymes involved in tumor growth and inflammation pathways. This suggests that this compound might also exhibit similar inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。